molecular formula C13H13N5O5 B4896247 N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide

货号 B4896247
分子量: 319.27 g/mol
InChI 键: SRYKEFARPKEPSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide, also known as CPI-613, is a novel anticancer agent that has gained significant attention in recent years. It is a small molecule that selectively targets the mitochondrial tricarboxylic acid (TCA) cycle, leading to disruption of energy metabolism and induction of cancer cell death.

科学研究应用

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including pancreatic, lung, ovarian, and liver cancer cells. This compound has also been tested in preclinical models of cancer, where it has demonstrated significant antitumor activity. Moreover, this compound has been evaluated in clinical trials for the treatment of various types of cancer, including pancreatic, breast, and hematological malignancies.

作用机制

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide targets the mitochondrial TCA cycle, which is responsible for the production of ATP, the main energy source for cells. By inhibiting key enzymes in the TCA cycle, this compound disrupts energy metabolism and induces cancer cell death. This compound also activates the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspases, which are involved in the execution of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. This compound also modulates the expression of genes involved in energy metabolism, cell survival, and apoptosis. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin, in preclinical models of cancer.

实验室实验的优点和局限性

One of the advantages of N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide is its selectivity for cancer cells, which minimizes toxicity to normal cells. This compound also has a favorable pharmacokinetic profile, with a half-life of approximately 3 hours and a low clearance rate. However, this compound has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. Moreover, this compound has a complex mechanism of action, which requires further investigation to fully understand its anticancer properties.

未来方向

There are several future directions for the development of N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide as an anticancer agent. One direction is to evaluate the efficacy of this compound in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Another direction is to investigate the potential of this compound as a radiosensitizer, which could enhance the efficacy of radiation therapy in cancer treatment. Moreover, further studies are needed to elucidate the molecular mechanisms of this compound and identify biomarkers for patient selection and response prediction.

合成方法

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide is synthesized by the reaction of 3,5-dinitrobenzoyl chloride with 1-(2-aminoethyl)-1H-imidazole in the presence of a base, such as triethylamine. The reaction takes place at room temperature and yields this compound as a yellow solid with a purity of over 95%.

属性

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5/c19-13(15-2-1-4-16-5-3-14-9-16)10-6-11(17(20)21)8-12(7-10)18(22)23/h3,5-9H,1-2,4H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYKEFARPKEPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。